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Compound of Interest

Compound Name: 1,2-Dichloro-3-iodobenzene

Cat. No.: B1582814 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 1,2-Dichloro-3-
iodobenzene

Introduction
1,2-Dichloro-3-iodobenzene is a polyhalogenated aromatic compound of significant interest to

the chemical, pharmaceutical, and materials science research communities. Its unique

substitution pattern, featuring a reactive iodine atom flanked by two chlorine atoms on a

benzene ring, makes it a versatile synthetic intermediate. The differential reactivity of the

carbon-halogen bonds (C-I vs. C-Cl) allows for selective functionalization, rendering it a

valuable building block for the synthesis of complex molecular architectures, including

agrochemicals, pharmaceuticals, and polychlorinated biphenyl (PCB) analytical standards.[1]

This guide provides a comprehensive overview of the core physicochemical properties of 1,2-
dichloro-3-iodobenzene. Moving beyond a simple data sheet, this document offers field-

proven insights into the practical methodologies for its characterization, synthesis, and safe

handling. The protocols and discussions are grounded in established chemical principles to

provide researchers, scientists, and drug development professionals with a reliable and in-

depth technical resource.

Section 1: Core Physicochemical Properties
The physical state and behavior of 1,2-dichloro-3-iodobenzene are dictated by its molecular

structure. The presence of three heavy halogen atoms on a compact aromatic ring results in a

relatively high molecular weight and density, contributing to its solid nature at ambient
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temperatures. Its nonpolar character governs its solubility profile, making it largely immiscible

with aqueous solvents but soluble in common organic solvents.

Table 1: Summary of Key Physical and Chemical Properties

Property Value Source(s)

CAS Number 2401-21-0 [1]

Molecular Formula C₆H₃Cl₂I [1]

Molecular Weight 272.89 g/mol

Appearance
White to light yellow crystalline

solid/mass
[1][2]

Melting Point 33 - 38 °C (5 °C range typical) [2][3]

Boiling Point
121-126 °C @ 16-20 mmHg;

242.1 °C @ 760 mmHg
[3][4]

Density (predicted) ~2.0 ± 0.1 g/cm³ [4]

Water Solubility Insoluble [1]

LogP (Octanol/Water) 4.12 - 4.32 [4][5]

Flash Point >110 °C (>230 °F) [3]

Method for Accurate Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid. A sharp, narrow melting

range (typically < 2 °C) is indicative of a high-purity sample, whereas impurities will depress

and broaden the melting range.

Protocol: Capillary Melting Point Determination

This protocol describes a self-validating method using a standard digital melting point

apparatus (e.g., a Mel-Temp or similar device).[1][2]

Sample Preparation:
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Ensure the 1,2-dichloro-3-iodobenzene sample is completely dry, as residual solvent will

act as an impurity.

If the crystals are large, gently crush them into a fine powder using a mortar and pestle.

This ensures uniform packing and heat transfer.

Press the open end of a capillary melting point tube into the powdered sample until a

column of 2-3 mm of material is obtained.[2][3]

Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to

pack the solid tightly into the sealed end. A densely packed sample is crucial for accurate

measurement.[2]

Approximate Determination (Rapid Scan):

Place the packed capillary into the heating block of the apparatus.

Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly find the approximate melting

temperature.[3] This initial scan prevents spending excessive time in the subsequent,

more precise measurement.

Record the temperature at which the material melts.

Accurate Determination (Slow Scan):

Allow the apparatus to cool to at least 15-20 °C below the approximate melting point

observed.[2]

Prepare a new capillary tube with the sample. Never re-use a melted sample, as

decomposition may have occurred.

Place the new tube in the apparatus and set the heating rate to a slow 1-2 °C per minute.

[3] This slow rate ensures thermal equilibrium between the sample, the heating block, and

the thermometer, which is the cornerstone of an accurate measurement.

Record T₁: The temperature at which the first drop of liquid becomes visible.[3]

Record T₂: The temperature at which the last solid crystal turns into a transparent liquid.[2]
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The melting range is reported as T₁ - T₂. For a pure sample, this range should be narrow

and fall within the values specified in Table 1.

Section 2: Spectral & Analytical Characterization
Spectroscopic and chromatographic techniques provide an unambiguous fingerprint for the

identification and purity assessment of 1,2-dichloro-3-iodobenzene.

Table 2: Key Spectral and Analytical Data

Technique Key Data / Observation Source(s)

¹H NMR
Spectrum shows characteristic

aromatic proton signals.
[1][6]

¹³C NMR
Spectrum shows characteristic

aromatic carbon signals.
[1][7]

Mass Spec (MS)

Molecular Ion (M⁺) peak

observed at m/z corresponding

to the isotopic pattern of

C₆H₃Cl₂I.

[8]

IR Spectroscopy

Shows characteristic peaks for

C-H and C=C aromatic

stretches and C-X (halogen)

vibrations.

[9]

HPLC

A single major peak is

observed under reverse-phase

conditions, indicating purity.

[5]

Protocol for HPLC Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the

purity of small organic molecules. A reverse-phase method is ideal for 1,2-dichloro-3-
iodobenzene due to its nonpolar nature.

Causality in Method Design:
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Stationary Phase: A C18 (octadecylsilane) column is chosen because its long alkyl chains

provide strong hydrophobic interactions with the nonpolar analyte, leading to good retention

and separation from more polar impurities.

Mobile Phase: A mixture of acetonitrile (ACN) or methanol and water is used. A gradient

elution (increasing the organic solvent percentage over time) is often employed to ensure

that any impurities with different polarities are effectively eluted and resolved.

Detector: A UV detector set at a wavelength where the benzene ring absorbs strongly (e.g.,

254 nm) is selected for high sensitivity.

Step-by-Step HPLC Protocol:

Mobile Phase Preparation:

Prepare Mobile Phase A: HPLC-grade water.

Prepare Mobile Phase B: HPLC-grade acetonitrile.

Degas both solvents using vacuum filtration or sonication to prevent air bubbles from

interfering with the detector.[7]

Standard & Sample Preparation:

Standard Solution: Accurately weigh ~10 mg of a certified reference standard of 1,2-
dichloro-3-iodobenzene into a 10 mL volumetric flask. Dissolve and dilute to the mark

with acetonitrile to create a ~1 mg/mL stock solution.

Sample Solution: Prepare the sample to be tested in the same manner and at the same

concentration. Consistency in solvent and concentration is key for accurate comparison.

Instrument Setup & Equilibration:

Column: C18, 5 µm particle size, 4.6 x 250 mm.

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.
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Detector: UV at 254 nm.

Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then

return to initial conditions and equilibrate for 5 minutes before the next injection.

Equilibrate the column by running the mobile phase through the system until a stable

baseline is achieved.[10]

Analysis & Data Interpretation:

Inject a blank (acetonitrile) to ensure the system is clean.

Inject the reference standard to determine the retention time (RT) of the main peak.

Inject the sample solution.

The purity is calculated based on the area percentage of the main peak relative to the total

area of all peaks in the chromatogram. For high-purity material, the main peak should

account for >98% of the total area.

Section 3: Synthesis & Mechanistic Insights
A reliable and common method for preparing aryl iodides from primary aromatic amines is the

Sandmeyer reaction.[11] This two-step process involves the conversion of the amine to a

diazonium salt, which is then displaced by an iodide ion. For this specific molecule, the logical

and readily available starting material is 2,3-dichloroaniline.

Step 1: Diazotization of 2,3-Dichloroaniline The amine is treated with nitrous acid (generated in

situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the

corresponding diazonium salt. The low temperature is critical to prevent the highly unstable

diazonium salt from decomposing.

Step 2: Iodo-de-diazoniation The cold diazonium salt solution is then treated with an iodide

source, typically potassium iodide (KI). The diazonium group (N₂) is an excellent leaving group,

and its departure drives the substitution reaction, allowing the iodide nucleophile to attack the

aromatic ring.
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Step 1: Diazotization
Step 2: Sandmeyer Iodination

2,3-Dichloroaniline NaNO₂, HCl(aq)
0-5 °C

2,3-Dichlorobenzene
diazonium chloride Potassium Iodide (KI) 1,2-Dichloro-3-iodobenzene

Click to download full resolution via product page

Caption: Synthetic workflow for 1,2-dichloro-3-iodobenzene via Sandmeyer reaction.

Representative Laboratory Synthesis Protocol
Disclaimer: This is a representative protocol based on the principles of the Sandmeyer

reaction. All work should be conducted in a fume hood with appropriate personal protective

equipment.

Diazotization:

In a 250 mL beaker, dissolve 2,3-dichloroaniline (e.g., 8.1 g, 0.05 mol) in a mixture of

concentrated hydrochloric acid (15 mL) and water (15 mL).[12]

Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

In a separate flask, dissolve sodium nitrite (NaNO₂) (e.g., 3.6 g, 0.052 mol) in 10 mL of

water and cool the solution.

Add the cold NaNO₂ solution dropwise to the aniline slurry, ensuring the temperature of

the reaction mixture is maintained below 5 °C. The dropwise addition is crucial to control

the exotherm and prevent premature decomposition of the diazonium salt.

After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.

Iodination:

In a 500 mL beaker, dissolve potassium iodide (KI) (e.g., 9.1 g, 0.055 mol) in 20 mL of

water.
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Slowly and carefully add the cold diazonium salt solution from Step 1 to the KI solution

with stirring. Vigorous evolution of nitrogen gas will be observed.

After the addition is complete, allow the mixture to warm to room temperature and then

heat gently on a steam bath (~60-70 °C) for 30 minutes to ensure the reaction goes to

completion.

Cool the mixture to room temperature. The crude product will separate as a dark, oily

solid.

Workup and Purification:

Extract the crude product with a suitable organic solvent, such as dichloromethane or

diethyl ether (3 x 50 mL).

Combine the organic layers and wash with a saturated sodium thiosulfate solution to

remove any residual iodine, followed by a wash with brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under

reduced pressure (rotary evaporation).

The crude product can be purified by vacuum distillation or recrystallization from a suitable

solvent like methanol or ethanol to yield the final, pure 1,2-dichloro-3-iodobenzene.

Section 4: Safe Handling & Storage
As a halogenated aromatic compound, 1,2-dichloro-3-iodobenzene requires careful handling

to minimize exposure.

Table 3: GHS Hazard Information
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Hazard Class Code Statement Source(s)

Skin Irritation H315 Causes skin irritation [2]

Eye Irritation H319
Causes serious eye

irritation
[2]

Specific Target Organ

Toxicity
H335

May cause respiratory

irritation

Authoritative Handling Recommendations:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood, to avoid inhalation of dust or vapors.[1]

Personal Protective Equipment (PPE):

Wear nitrile gloves, a lab coat, and chemical safety goggles.[1]

If handling large quantities or if dust is generated, a respirator may be necessary.

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

[13]

Storage:

Store in a tightly closed container in a cool, dry place away from direct sunlight and

incompatible substances.[1]

The compound is light-sensitive; storage in an amber glass bottle is recommended to

prevent potential photodegradation.[1][2]

Refrigerated storage (2-8 °C) is often recommended for long-term stability.

Section 5: Applications in Research & Development
The primary utility of 1,2-dichloro-3-iodobenzene in advanced synthesis lies in its capacity as

a substrate for transition-metal-catalyzed cross-coupling reactions.
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Expertise Insight: The Power of Differential Reactivity

The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This difference

in reactivity is the cornerstone of its synthetic value. In palladium-catalyzed reactions like the

Suzuki-Miyaura coupling, oxidative addition of the palladium(0) catalyst occurs selectively at

the C-I bond, leaving the two C-Cl bonds intact for subsequent transformations.[4] This allows

for a stepwise, controlled construction of complex molecules.

Application Example: Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the aryl iodide and an organoboron

compound (e.g., an arylboronic acid). It is a foundational tool in modern drug discovery and

materials science.[14]

A typical reaction involves coupling 1,2-dichloro-3-iodobenzene with an arylboronic acid using

a palladium catalyst (like Pd(PPh₃)₄) and a base (like Na₂CO₃ or K₂CO₃) in a suitable solvent

system.[4][15] This selectively yields a 3-aryl-1,2-dichlorobenzene derivative, a scaffold that

can be further functionalized at the remaining chlorine positions if desired.

Conclusion
1,2-dichloro-3-iodobenzene is more than a simple chemical reagent; it is a precisely

functionalized building block that offers strategic advantages in multi-step organic synthesis. A

thorough understanding of its physical properties, supported by robust analytical and handling

protocols, is essential for its effective and safe utilization. The data and methodologies

presented in this guide provide a comprehensive foundation for researchers to confidently

incorporate this versatile compound into their synthetic and developmental workflows.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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